(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid
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Overview
Description
This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Chemical Reactions Analysis
Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .
Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary
Boronic acids, including 4-(N-BOC-amino)phenylboronic acid, have gained attention as potential drug candidates due to their ability to form reversible covalent bonds with biological targets. Researchers explore their use in designing protease inhibitors, enzyme modulators, and other therapeutic agents.
Methods of Application
Covalent Inhibition
Researchers design boronic acid-based compounds to selectively inhibit proteases or enzymes by forming a covalent bond with the active site nucleophiles. For example, boronic acids have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) for COVID-19 treatment .
Results and Outcomes
Organic Synthesis and Cross-Coupling Reactions
Specific Scientific Field
Organic chemistry and synthetic methodology.
Summary
Boronic acids participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds. 4-(N-BOC-amino)phenylboronic acid serves as a versatile building block for constructing complex molecules.
Methods of Application
Dipeptide Synthesis
Protected amino acids derived from 4-(N-BOC-amino)phenylboronic acid are used in dipeptide synthesis .
Results and Outcomes
Materials Science and Sensors
Specific Scientific Field
Materials science and sensor technology.
Summary
Boronic acids can act as receptors for specific analytes, making them useful in sensor development.
Methods of Application
Results and Outcomes
These are just a few examples, but boronic acids continue to find applications in diverse fields. Researchers explore their potential in catalysis, materials, and more. Remember to consult recent literature for the latest developments . 🌟
Safety And Hazards
This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDAEUZHKDEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694435 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid | |
CAS RN |
1310384-83-8 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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